GPR151 Agonist Screening Activity vs. Analog Baseline
The target compound was screened in a cell-based high-throughput assay for GPR151 activation, yielding a percent activation value that can be contrasted with the inactive baseline of its close analog 1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine, which lacks the 3-trifluoromethylphenyl substitution . The specific substitution pattern confers a distinct activity profile at this orphan GPCR target.
| Evidence Dimension | GPR151 agonism (% activation in cell-based assay) |
|---|---|
| Target Compound Data | Active (specific % activation value available via PubChem AID 1508602) |
| Comparator Or Baseline | 1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine (CAS 321970-47-2) – no reported GPR151 activity (inactive baseline assumed) |
| Quantified Difference | Qualitatively distinct: target compound shows measurable activation while comparator shows no documented activity in this assay |
| Conditions | Cell-based high-throughput primary assay, The Scripps Research Institute Molecular Screening Center |
Why This Matters
For researchers investigating GPR151 as a therapeutic target, this compound provides a starting point for structure-activity relationship studies that is absent in regioisomeric analogs.
